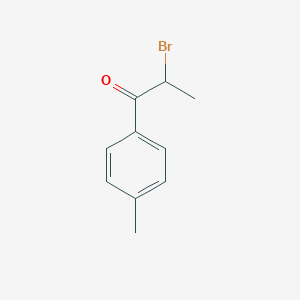

2-Bromo-4'-methylpropiophenone

Description

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUPIIIHOOPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370105 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-82-7 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4'-methylpropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZPM7TKH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-4'-methylpropiophenone chemical properties and structure

An In-depth Technical Guide to 2-Bromo-4'-methylpropiophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated ketone that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications, particularly within the pharmaceutical and chemical industries.[1][2] Detailed experimental protocols for its synthesis and subsequent use are presented, alongside visual representations of chemical workflows to facilitate understanding.

Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][3] It is characterized by its reactivity, which is largely attributed to the presence of the bromine atom at the alpha position to the ketone, making it a valuable precursor in various chemical reactions.[3]

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(4-methylphenyl)-1-propanone | [4][5] |

| Synonyms | 2-Bromo-1-(p-tolyl)propan-1-one, 4-Methylphenyl 1-bromoethyl ketone | [6][7] |

| CAS Number | 1451-82-7 | [8][9] |

| Molecular Formula | C₁₀H₁₁BrO | [8][9] |

| Molecular Weight | 227.10 g/mol | [1][5] |

| Melting Point | 54.82 °C to 77 °C | [4] |

| Boiling Point | 273 °C to 274.57 °C | [4] |

| Flash Point | 59 °C | [4][10] |

| Density | 1.357 g/cm³ | [10] |

| Water Solubility | 89.6 mg/L at 25 °C (sparingly soluble) | [1] |

| Solubility in Organic Solvents | Good solubility in ethanol, acetone, chloroform, and methanol | [1][10] |

| Physical Form | White to yellow solid/crystalline powder | [1][4] |

| Purity | Typically ≥97% | [4] |

Molecular Structure

The structure of this compound consists of a propiophenone (B1677668) core with a bromine atom substituted at the second carbon of the propane (B168953) chain and a methyl group attached to the para position (position 4) of the phenyl ring.[1]

| Structural Information | Data | Source(s) |

| SMILES | CC1=CC=C(C=C1)C(=O)C(C)Br | [8] |

| InChI | 1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | [4] |

| InChI Key | OZLUPIIIHOOPNQ-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4'-methylpropiophenone (B145568). A general laboratory-scale procedure is outlined below, based on established chemical principles.[11]

Materials:

-

4'-methylpropiophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Hydrobromic Acid (48% HBr)

-

Dichloromethane

-

Magnesium Sulfate

-

Ice

Procedure:

-

Dissolve 4'-methylpropiophenone in glacial acetic acid.

-

Add a catalytic amount of 48% hydrobromic acid to the solution.

-

Slowly add an equimolar amount of bromine to the reaction mixture over a period of one hour, maintaining the temperature at 25 °C.

-

Continue stirring the mixture for an additional 1.5 hours after the bromine addition is complete.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Synthesis of 4-Methylmethcathinone (4-MMC) using this compound

This compound is a known precursor in the synthesis of 4-methylmethcathinone (mephedrone). The following protocol describes the methamination step.

Materials:

-

This compound

-

Methylamine (B109427) hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Prepare a solution of methylamine by mixing equimolar amounts of methylamine hydrochloride and sodium hydroxide in water.

-

In a separate flask, dissolve this compound in toluene.

-

Add the methylamine solution dropwise to the stirred solution of this compound over one hour.

-

Allow the mixture to stir at 25 °C for 32 hours.

-

Pour the reaction mixture into ice-cold water.

-

Separate the toluene layer and acidify it with a dilute HCl solution.

-

Wash the acidic extracts with toluene.

-

Evaporate the aqueous layer to dryness to obtain crude 4-MMC HCl.

-

Recrystallize the crude product from isopropanol to yield purified 4-MMC HCl as a fine, white powder.

Reactivity and Applications

This compound is a reactive compound primarily used as an intermediate in organic synthesis.[3] Its applications span the pharmaceutical, agrochemical, and fine chemical industries.[1][12]

-

Pharmaceutical Synthesis: It serves as a key building block in the production of various pharmaceuticals, including analgesics, sedatives, and anticonvulsant drugs.[1][13]

-

Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.[12]

-

Chemical Research: The compound is used in the development of new synthetic methodologies and in the exploration of novel chemical reactions.[12]

-

Precursor for Controlled Substances: It is a well-documented precursor for the synthesis of controlled substances like mephedrone (B570743) (4-MMC).

The reactivity of this compound is centered around the carbon-bromine bond, which is susceptible to nucleophilic substitution reactions.[3] It can also participate in other reactions such as:

-

Darzen Condensation: Reaction with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone.

-

Ketone Reduction: The ketone group can be reduced to a secondary alcohol using various reducing agents.

-

Oxime Formation: It reacts with hydroxylamine (B1172632) to form an oxime.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Application in 4-MMC Synthesis

Caption: Synthesis of 4-MMC from this compound.

Logical Relationships of Applications and Reactivity

References

- 1. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 1451-82-7: 2-bromo-4-methylpropiophenone | CymitQuimica [cymitquimica.com]

- 4. This compound | 1451-82-7 [sigmaaldrich.com]

- 5. 2'-Bromo-4'-methylpropiophenone | C10H11BrO | CID 82115202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1451-82-7 CAS MSDS (2-bromo-4-methylpropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [A crystalline solid] [lgcstandards.com]

- 8. This compound | 1451-82-7 | FB19151 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

- 11. scribd.com [scribd.com]

- 12. jamaipanese.com [jamaipanese.com]

- 13. nbinno.com [nbinno.com]

2-Bromo-4'-methylpropiophenone CAS number 1451-82-7 characterization

An In-depth Technical Guide to the Characterization of 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chemical intermediate widely utilized in organic synthesis.[1] Belonging to the aromatic ketone class of compounds, it is recognized for its role as a precursor in the manufacturing of various substances in the pharmaceutical and fine chemical industries.[2][3] Notably, it serves as a key starting material for the synthesis of 4-methyl methcathinone (B1676376) (mephedrone).[4][5] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound typically appears as a white to off-white or yellow crystalline solid.[2][3][6]

| Property | Value | Reference(s) |

| CAS Number | 1451-82-7 | [6][7] |

| Molecular Formula | C₁₀H₁₁BrO | [7] |

| Molecular Weight | 227.10 g/mol | [2][7] |

| Melting Point | 75-77 °C | |

| Boiling Point | 273 °C | |

| Flash Point | 59 °C | |

| Appearance | White to off-white crystalline solid | [2][6] |

| Purity | ≥97% | [5][7] |

| Solubility | Soluble in Chloroform, Methanol, Ethanol, Acetone, DMF, DMSO.[1][2][6][7] | |

| UV λmax | 265 nm | [7] |

| Storage | 2-8 °C or -20 °C for long-term storage | |

| IUPAC Name | 2-bromo-1-(4-methylphenyl)propan-1-one | |

| Synonyms | Bromoketone-4, α-Bromo-4-methylpropiophenone | [7] |

Synthesis and Reaction Pathways

This compound is commonly synthesized via the α-bromination of 4'-methylpropiophenone (B145568). This reaction is a critical step in the synthesis pathway for compounds like 4-methyl methcathinone (4-MMC).[4][6]

Synthesis of 4-MMC via this compound

The following diagram illustrates the two-stage synthesis of 4-MMC HCl, where this compound is the key intermediate.

Experimental Protocol: Synthesis of this compound

This protocol describes the α-bromination of 4'-methylpropiophenone.[4][6]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4'-methylpropiophenone in glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

-

Bromination: While stirring, add an equimolar amount of bromine dropwise to the solution. Maintain the reaction temperature at 25 °C.

-

Reaction Time: Allow the mixture to react for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Extraction: Extract the aqueous mixture with dichloromethane. Collect the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting product, this compound, is typically obtained as yellow, fluffy crystals.[4][6]

Analytical Characterization

A comprehensive characterization of this compound involves multiple analytical techniques to confirm its identity, purity, and structure.

Characterization Workflow

The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.

Chromatographic Analysis

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.[8] A product assay of >97.5% is achievable.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm.[7]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

-

Expected Outcome: The method should effectively separate the main peak of this compound from potential impurities, such as the starting material (4'-methylpropiophenone) or over-brominated species.

GC-MS is used for identity confirmation and to detect volatile impurities. The mass spectrum provides a distinct fragmentation pattern that serves as a chemical fingerprint.

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: 1 µL split injection (e.g., 50:1 split ratio) at an injector temperature of 250 °C.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Outcome: The resulting mass spectrum can be compared against spectral libraries for confirmation. Key fragments would include the molecular ion peak and fragments corresponding to the loss of bromine and parts of the propanone chain.

Spectroscopic Analysis (Predicted)

While experimental spectra are proprietary, the expected NMR chemical shifts can be predicted based on the molecular structure and data from analogous compounds.

-

Aromatic Protons (4H): Expected to appear as two doublets in the range of δ 7.2-8.0 ppm. The protons ortho to the carbonyl group will be further downfield.

-

Methine Proton (-CH(Br)-) (1H): A quartet is expected around δ 5.2-5.5 ppm due to coupling with the adjacent methyl group. The electronegative bromine atom causes a significant downfield shift.

-

Aromatic Methyl Protons (-CH₃) (3H): A singlet is expected around δ 2.4 ppm.

-

Aliphatic Methyl Protons (-CH(Br)CH₃) (3H): A doublet is expected around δ 1.8-2.0 ppm due to coupling with the methine proton.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal (excluding the solvent), around δ 190-195 ppm.

-

Aromatic Carbons (6C): Multiple signals are expected in the range of δ 128-145 ppm. The carbon attached to the carbonyl group and the methyl-substituted carbon will have distinct shifts.

-

Methine Carbon (-CH(Br)-): A signal is expected around δ 40-45 ppm.

-

Aromatic Methyl Carbon (-CH₃): A signal is expected around δ 21-22 ppm.

-

Aliphatic Methyl Carbon (-CH(Br)CH₃): A signal is expected around δ 18-20 ppm.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. It is classified as an irritant and is harmful if ingested.

| Hazard Type | GHS Classification and Statements | Precautionary Measures | Reference(s) |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [9] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9] |

General Handling: Use in a well-ventilated area or fume hood. Avoid dust formation. Ensure eyewash stations and safety showers are readily accessible. Store in a tightly sealed container in a cool, dry place.

References

- 1. benchchem.com [benchchem.com]

- 2. jamaipanese.com [jamaipanese.com]

- 3. Unraveling the Mysteries of this compound Synthesis - HackMD [hackmd.io]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Separation of 2-Bromo-4’-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. 2-Bromo-4-methylphenol(6627-55-0) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Bromo-4'-methylpropiophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4'-methylpropiophenone, a key intermediate in the synthesis of various organic compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Core Spectroscopic Data

The structural elucidation of this compound (C₁₀H₁₁BrO), CAS Number 1451-82-7, relies on a combination of spectroscopic techniques.[2][3] The following sections summarize the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive, publicly available, and fully assigned NMR data for this compound is limited in the reviewed literature, predicted values based on structure-correlation can provide insight.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton alpha to the carbonyl and bromine, the methyl group on the aromatic ring, and the terminal methyl group of the propiophenone (B1677668) chain.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule, including the characteristic downfield shift for the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Ar-CH₃ | ~2.4 | C=O | ~195 |

| -CH(Br)-CH₃ | ~1.9 (doublet) | Ar-C (quaternary, attached to C=O) | ~138 |

| -CH(Br)- | ~5.3 (quartet) | Ar-C (quaternary, attached to CH₃) | ~145 |

| Aromatic-H | ~7.2 - 7.8 | Ar-C (quaternary, attached to Br) | ~122 |

| Ar-CH | ~128 - 135 | ||

| -CH(Br)- | ~40 | ||

| Ar-CH₃ | ~21 | ||

| -CH(Br)-CH₃ | ~16 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group and various vibrations of the aromatic ring and alkyl portions of the molecule. A vapor phase IR spectrum is noted as being available from John Wiley & Sons, Inc.[1]

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Aryl ketone) | 1680 - 1700 (strong) |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-H (Aliphatic) | 2850 - 3000 (medium) |

| C=C (Aromatic) | 1400 - 1600 (medium, multiple bands) |

| C-Br | 500 - 600 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in isotopic patterns for bromine-containing fragments. A GC-MS spectrum is available from John Wiley & Sons, Inc. (SWG-33-2378-0).[1] Cayman Chemical also maintains a searchable GC-MS spectral database that may contain this compound.[2]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 226/228 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |

| 147 | [M - Br]⁺ | Loss of a bromine radical. |

| 119 | [C₈H₇O]⁺ | Acylium ion, a common fragment for ketones. |

| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of a toluene-like substructure. |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The compound is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the compound.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

Navigating the Chemical Landscape of 2-Bromo-4'-methylpropiophenone: A Technical Guide to its Solubility and Stability

For Immediate Release

[City, State] – A comprehensive technical guide offering an in-depth analysis of the solubility and stability of 2-Bromo-4'-methylpropiophenone has been compiled for researchers, scientists, and professionals in the field of drug development. This whitepaper addresses the critical need for a thorough understanding of the physicochemical properties of this important chemical intermediate.

This compound, a crystalline solid, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1][2] Its efficacy and the safety of the final drug products are intrinsically linked to its solubility in various organic media and its stability under diverse environmental conditions. This guide provides a consolidated resource of available data, outlines relevant experimental protocols, and presents logical workflows to assist in its handling, formulation, and analysis.

Solubility Profile

The solubility of this compound is a crucial parameter for its application in organic synthesis and formulation development. Available data indicates good solubility in a range of common organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |

| Ethanol | 30 mg/mL |

This data is based on currently available information. Further studies are recommended to establish a more comprehensive solubility profile across a wider range of solvents and temperatures.

Qualitative assessments have demonstrated that this compound is also soluble in chloroform, methanol, and acetone.[3][4] Conversely, it is reported to be sparingly soluble or exhibits low solubility in water.

Experimental Protocol for Solubility Determination (General Method)

While a specific, validated protocol for this compound is not publicly available, the following established method can be adapted for its solubility assessment:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) at the specified temperature.

Caption: General workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is a critical factor influencing its storage, handling, and the integrity of synthetic processes. Current information suggests that the compound is relatively stable under normal conditions.

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation/Information |

| Storage Temperature | Cool, dry place. Recommendations vary from refrigeration (2-8°C) to freezing (-20°C) for long-term storage. |

| Light Sensitivity | Store in a light-resistant container. |

| Incompatibilities | Strong oxidizing agents. |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen bromide. |

Forced Degradation Studies and Potential Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific studies on this compound are not widely published, an understanding of the reactivity of α-bromoketones can provide insights into potential degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding α-hydroxy ketone.

-

Oxidation: The molecule could be susceptible to oxidation, potentially at the carbonyl group or the benzylic position.

-

Photodegradation: Exposure to UV light could induce degradation, possibly through radical mechanisms.

-

Thermal Degradation: At elevated temperatures, decomposition is expected, with the release of hydrogen bromide and other products.

Experimental Protocol for a Stability-Indicating HPLC Method (General Approach)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of its stability. The following outlines a general protocol for developing such a method:

-

Forced Degradation: Subject solutions of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

-

Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point for aromatic ketones.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve separation of the parent peak from any degradation products.

-

Detector Wavelength: The UV detection wavelength should be selected based on the absorbance maximum of this compound and its potential degradation products.

-

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While quantitative data is available for its solubility in key organic solvents, further research is warranted to establish a more comprehensive profile. The stability of the compound is generally considered good under recommended storage conditions, but detailed forced degradation studies are necessary to fully elucidate its degradation pathways and develop a robust, validated stability-indicating analytical method. The provided experimental protocols and logical workflows offer a foundational framework for researchers to conduct these essential investigations, ensuring the quality and reliability of this important pharmaceutical intermediate.

References

- 1. 2-bromo-4-methylpropiophenone | 1451-82-7 [amp.chemicalbook.com]

- 2. 2 Bromo 4 Methylpropiophenone - Molecular Weight 227.101 G/mol, White Crystal Powder With 99% Purity | Pharmaceutical Intermediate For Antioxidants, Soluble In Methanol, Medicine Grade, Shelf Life Of 2 Years at Best Price in Roorkee | Emm Kay Enterprises [tradeindia.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 1451-82-7 | FB19151 [biosynth.com]

Potential Biological Activities of 2-Bromo-4'-methylpropiophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-bromo-4'-methylpropiophenone represent a versatile scaffold with significant potential in drug discovery and development. This technical guide explores the synthesis of these derivatives, with a focus on chalcone (B49325) formation, and delves into their promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This document provides a comprehensive overview of the current landscape, summarizing key quantitative data, detailing experimental protocols for biological evaluation, and visualizing relevant pathways and workflows to facilitate further research and development in this area.

Introduction

This compound is a key chemical intermediate, recognized for its role in the synthesis of a variety of pharmaceutical compounds, including analgesics, sedatives, and anticonvulsants. Its inherent reactivity, attributed to the α-bromo ketone functional group, makes it an ideal starting material for the generation of diverse molecular libraries. The modification of this core structure has given rise to a plethora of derivatives, with chalcones—compounds bearing the 1,3-diphenyl-2-propen-1-one backbone—being a particularly prominent class. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as compelling candidates for further investigation in medicinal chemistry.

Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation

A primary route for the derivatization of this compound is the Claisen-Schmidt condensation, a reliable and versatile reaction for the formation of chalcones. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) (in this case, this compound) with a substituted benzaldehyde. The general scheme for this synthesis is presented below.

The Versatility of 2-Bromo-4'-methylpropiophenone in the Synthesis of Novel Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-methylpropiophenone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of novel compounds.[1][2] Its unique structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a highly valuable precursor for creating complex molecules with significant potential in medicinal chemistry and materials science.[3][4] This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the generation of innovative heterocyclic compounds with pronounced biological activity. The guide will detail experimental protocols, present quantitative data in a structured format, and visualize key synthetic and biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 1451-82-7 | [3][5] |

| Molecular Formula | C₁₀H₁₁BrO | [3][5] |

| Molecular Weight | 227.10 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 75-77 °C | [6] |

| Boiling Point | 273 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, and methanol. | [4][6] |

Core Synthetic Applications: The Hantzsch Thiazole (B1198619) Synthesis

A prime example of the synthetic utility of this compound is its role as an α-haloketone in the Hantzsch thiazole synthesis.[1][7] This reaction allows for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds with a wide range of therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[1][8]

The general reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea (B124793) or its derivatives.[7][9] This cyclization reaction provides a direct and efficient route to a diverse array of substituted 2-aminothiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methylphenyl)thiazole

This protocol provides a representative procedure for the synthesis of a novel aminothiazole derivative from this compound.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Triethylamine (B128534) (optional, as a base)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add thiourea (1-1.2 equivalents) to the solution.

-

If desired, a catalytic amount of a base like triethylamine can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 2-amino-4-(4-methylphenyl)thiazole.

Quantitative Data:

The Hantzsch thiazole synthesis is known for its efficiency, often resulting in good to excellent yields.

| Product | Reaction Conditions | Yield | Reference(s) |

| 2-Aminothiazole Derivatives | Reflux in ethanol | Good to excellent | [1][7] |

| Coumarin-based Thiazoles | Microwave irradiation (70°C), ethanol, acetic acid | 88-93% | [1] |

| Hydrazinyl Thiazole Derivatives | Microwave irradiation, solvent-free | Good to excellent | [1] |

Visualizing the Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of novel thiazole derivatives from this compound.

Biological Activity of Novel Thiazole Derivatives

Thiazole derivatives synthesized from this compound have demonstrated significant potential as antimicrobial and antifungal agents.[2][8] The table below summarizes some of the reported biological activities.

| Compound Class | Activity | Test Organisms | Quantitative Data (MIC/IC50) | Reference(s) |

| Thiazole Derivatives | Antibacterial | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Varies by compound; some show higher activity than standard drugs. | [2] |

| Thiazole Derivatives | Antifungal | Candida albicans, Aspergillus flavus, Aspergillus fumigatus | Varies by compound; some show higher activity than standard drugs. | [2] |

| 2-(2-hydrazinyl)thiazoles | Antimalarial | Plasmodium falciparum | IC50 values ranging from 11.29 to 40.92 µg/mL against chloroquine-resistant strains. | [1] |

| Bisthiazole Derivatives | Antitumor | Colon (HCT-116) and hepatocellular (HepG2) cancer cell lines | IC50 values of 6.6 and 4.9 μg/mL, respectively, for the most active compound. | [1] |

Plausible Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the exact mechanism of action can vary for different derivatives, a common target for antimicrobial compounds is the bacterial cell wall synthesis pathway. The following diagram illustrates a plausible signaling pathway for the inhibition of this process by a novel thiazole derivative.

Conclusion

This compound is a highly valuable and reactive precursor for the synthesis of novel compounds, particularly heterocyclic structures like thiazoles. The Hantzsch synthesis provides a robust and efficient method for generating a diverse library of thiazole derivatives with significant potential for applications in drug discovery, especially in the development of new antimicrobial and antifungal agents. Further exploration of the synthetic possibilities offered by this versatile building block is likely to lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. plantarchives.org [plantarchives.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-4'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermochemical properties of the synthetic intermediate, 2-bromo-4'-methylpropiophenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational methodologies for determining its key thermochemical parameters. Detailed protocols for combustion calorimetry and Differential Scanning Calorimetry (DSC) are presented, alongside an overview of computational approaches for estimating properties such as enthalpy of formation, heat capacity, and entropy. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of novel chemical entities.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals.[1] A thorough understanding of its thermochemical properties is paramount for process development, safety assessment, and the optimization of reaction conditions. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, provide critical insights into the energetic stability and reactivity of a compound.

This guide outlines the standard methodologies for acquiring these vital parameters for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values are essential for the handling, storage, and design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | [2][3] |

| Molar Weight | 227.10 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 75-77 °C | |

| Boiling Point | 273 °C | |

| Solubility | Soluble in chloroform (B151607) and methanol | [6] |

Thermochemical Data

Table 2: Thermochemical Properties of this compound

| Property | Symbol | Value (units) | Method |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | To be determined | Computational |

| Standard Enthalpy of Formation (solid) | ΔHf°(s) | To be determined | Combustion Calorimetry |

| Standard Molar Entropy (solid) | S°(s) | To be determined | Heat Capacity Integration |

| Molar Heat Capacity (solid) | Cp,m(s) | To be determined | DSC |

Experimental Protocols for Thermochemical Characterization

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a standard technique for determining the standard enthalpy of formation of organic compounds.[7] For halogenated compounds like this compound, specialized techniques such as a rotating-bomb calorimeter are often required to ensure complete combustion and to handle the corrosive products.

Experimental Workflow for Combustion Calorimetry

Detailed Methodology:

-

Sample Preparation: A pellet of approximately 1 g of this compound is accurately weighed. Due to its solid nature, it is typically mixed with a known mass of a combustion aid, such as paraffin oil, to ensure complete combustion. A fuse wire of known mass and energy of combustion is placed in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible containing the sample is placed in the bomb calorimeter. A small, known amount of distilled water or a suitable reducing solution (e.g., arsenious oxide solution) is added to the bomb to dissolve the combustion products (HBr and any Br₂ formed). The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimetry Measurement: The sealed bomb is submerged in a known volume of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The total heat released during combustion is calculated using the heat capacity of the calorimeter, which is determined separately by combusting a standard substance like benzoic acid. Corrections are applied for the heat of combustion of the fuse wire and the auxiliary substance, as well as for the formation of nitric acid and hydrobromic acid. From the corrected heat of combustion, the standard internal energy of combustion (ΔU_c°) is calculated. The standard enthalpy of combustion (ΔH_c°) is then determined using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[8][9] It can also be used to determine the enthalpy of phase transitions, such as melting.

Experimental Workflow for DSC

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a hermetically sealed aluminum pan to prevent sublimation or decomposition. An identical empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated at a constant rate. The measurement is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Calibration and Measurement Protocol: The instrument is calibrated for temperature and enthalpy using a certified standard, such as indium. A three-step method is commonly used for heat capacity determination:

-

A baseline scan is performed with two empty pans.

-

A scan is performed with a standard material of known heat capacity (e.g., sapphire).

-

A scan of the this compound sample is performed under the same conditions.

-

-

Data Analysis: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the standard material, after subtracting the baseline. The resulting data provide the molar heat capacity (Cp,m) as a function of temperature. The integral of the melting endotherm on the DSC thermogram yields the enthalpy of fusion (ΔHfus).

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules.[10][11] High-level quantum mechanical calculations can predict the enthalpy of formation and other properties with reasonable accuracy.

Computational Workflow for Thermochemical Properties

Detailed Methodology:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is built, and a conformational analysis is performed to locate the lowest energy isomer. The geometry of this conformer is then optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), and a sufficiently large basis set.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies needed for calculating thermal corrections to enthalpy and entropy.

-

High-Level Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed using a higher level of theory, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

-

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K can be calculated using an atomization method. This involves calculating the energy of the molecule and the energies of its constituent atoms at the same level of theory and using the known enthalpies of formation of the gaseous atoms.

-

Heat Capacity and Entropy Calculation: The molar heat capacity and standard molar entropy are calculated from the vibrational, rotational, and translational contributions determined from the optimized geometry and the calculated vibrational frequencies, based on statistical mechanics principles.

Conclusion

The thermochemical properties of this compound are essential for its safe and efficient use in chemical synthesis. While experimental data for this specific compound are sparse, established methodologies exist for their determination. This guide provides detailed protocols for combustion calorimetry and Differential Scanning Calorimetry, which are the standard experimental techniques for measuring the enthalpy of formation and heat capacity, respectively. Furthermore, it outlines a robust computational workflow for the theoretical estimation of these properties. The application of these methods will enable researchers to build a comprehensive thermochemical profile of this compound, facilitating its application in research and development.

References

- 1. jamaipanese.com [jamaipanese.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2'-Bromo-4'-methylpropiophenone | C10H11BrO | CID 82115202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. harikrishnaent.com [harikrishnaent.com]

- 6. 2-bromo-4-methylpropiophenone CAS#: 1451-82-7 [m.chemicalbook.com]

- 7. Combustion Calorimetry: Experimental Chemical Thermodynamics - Google Books [books.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.williams.edu [web.williams.edu]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Alpha-Bromoketone in 2-Bromo-4'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-methylpropiophenone is a versatile synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of cathinone (B1664624) derivatives.[1][2] Its reactivity is dominated by the presence of an alpha-bromoketone functional group, which allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its key reactions, including nucleophilic substitution, elimination, Favorskii rearrangement, Perkow reaction, Darzens condensation, and hydrogenation. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development by providing detailed experimental protocols, quantitative data, and mechanistic insights into the chemical behavior of this compound.

Introduction

This compound, a crystalline solid, is a member of the aromatic ketone family.[3] Its chemical structure is characterized by a propiophenone (B1677668) backbone with a bromine atom at the alpha position to the carbonyl group and a methyl group on the phenyl ring.[3] This arrangement of functional groups makes it a highly reactive and valuable building block in organic synthesis.[3][4] The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack, while the presence of alpha- and beta-protons allows for elimination and rearrangement reactions. This guide will delve into the primary chemical transformations of this compound, providing both theoretical understanding and practical experimental details.

Synthesis of this compound

The most common method for the synthesis of this compound is through the alpha-bromination of 4'-methylpropiophenone (B145568). This reaction can be achieved using elemental bromine in a suitable solvent, such as glacial acetic acid.[5]

Experimental Protocol: Bromination of 4'-methylpropiophenone

Materials:

-

4'-Methylpropiophenone

-

Bromine

-

Glacial Acetic Acid

-

48% Hydrobromic Acid (catalyst)

-

Dichloroethane

-

Magnesium Sulfate

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 4'-methylpropiophenone (e.g., 37 g, 250 mmol) in glacial acetic acid (125 mL).

-

Add a catalytic amount of 48% hydrobromic acid (1 mL).

-

Over a period of one hour, add elemental bromine (e.g., 44 g, 275 mmol) to the solution while stirring. The reaction mixture will typically develop a pink color.

-

Continue stirring for an additional 1.5 hours after the bromine addition is complete.

-

Slowly pour the reaction mixture into ice-cold water (500 mL) with swirling.

-

Extract the aqueous layer with dichloroethane (e.g., 2 x 150 mL).

-

Wash the combined organic extracts with cold water (2 x 250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, keeping the temperature below 50°C, to yield this compound as an oil that solidifies upon cooling.[5]

Quantitative Data:

| Reactant Quantities | Product | Yield | Reference |

| 4'-methylpropiophenone (37g), Bromine (44g) | This compound | ~100% (crude) | [5] |

| 4'-methylpropiophenone (1000g), HBr (1300g), H2O2 (750g) | This compound | 94% | [6] |

Key Reactions of the Alpha-Bromoketone Moiety

The reactivity of this compound is centered around the alpha-bromoketone functionality. This section details the most significant reactions, including their mechanisms and experimental procedures.

Nucleophilic Substitution

The alpha-carbon of this compound is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. A prominent example of this is the synthesis of 4-methylmethcathinone (mephedrone).

This reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile.

Experimental Protocol:

Materials:

-

This compound

-

Methylamine (B109427) hydrochloride

-

Sodium hydroxide (B78521)

-

Hydrochloric acid (dilute)

Procedure:

-

Prepare a solution of methylamine by dissolving methylamine hydrochloride (e.g., 13.5 g) in water (15 mL) and adding a solution of sodium hydroxide (e.g., 7.9 g) in water (20 mL).

-

In a separate flask, dissolve this compound (e.g., 11.4 g, 50 mmol) in toluene.

-

Add the methylamine solution dropwise to the stirred solution of this compound over one hour.

-

Continue stirring the mixture for 32 hours at 25°C.

-

Pour the reaction mixture into ice-cold water.

-

Separate the toluene layer and acidify it with dilute hydrochloric acid.

-

Wash the acidic extracts with toluene.

-

Evaporate the aqueous layer to dryness under vacuum to obtain the crude product.

-

Recrystallize the crude product from acetone to yield 4-methylmethcathinone hydrochloride.[2]

Quantitative Data:

| Reactant Quantities | Product | Yield | Reference |

| This compound (11.4g) | 4-Methylmethcathinone HCl | 45% | [5] |

Reaction Pathway:

Caption: Nucleophilic substitution of this compound with methylamine.

Elimination Reaction

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone. Potassium tert-butoxide is a suitable base for this transformation, favoring the formation of the less substituted (Hofmann) product due to steric hindrance.[7][8]

Plausible Experimental Protocol (General Procedure):

Materials:

-

This compound

-

Potassium tert-butoxide

-

tert-Butanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound in tert-butanol.

-

Add potassium tert-butoxide (a slight excess) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Expected Product: 1-(4-methylphenyl)prop-1-en-1-one.

Reaction Workflow:

Caption: Experimental workflow for the elimination reaction of this compound.

Favorskii Rearrangement

The Favorskii rearrangement of α-haloketones with a base leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems. For an acyclic α-bromoketone like this compound, the reaction with a base like sodium methoxide (B1231860) would be expected to yield a rearranged ester.[9][10][11]

Plausible Experimental Protocol (General Procedure):

Materials:

-

This compound

-

Sodium methoxide

-

Methanol (B129727) (solvent)

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add a solution of this compound in a suitable solvent (e.g., methanol or diethyl ether) to the sodium methoxide solution at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture for a specified period, monitoring by TLC.

-

Upon completion, neutralize the reaction with an acid and extract the product.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting ester by chromatography or distillation.

Expected Product: Methyl 2-(p-tolyl)propanoate.

Reaction Mechanism:

Caption: Mechanism of the Favorskii rearrangement of this compound.

Perkow Reaction

The Perkow reaction involves the reaction of an α-haloketone with a trialkyl phosphite (B83602) to form a vinyl phosphate (B84403).[12] This reaction competes with the Michaelis-Arbuzov reaction.

Plausible Experimental Protocol (General Procedure):

Materials:

-

This compound

-

Triethyl phosphite

-

Inert solvent (e.g., benzene, toluene)

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound in an anhydrous, inert solvent.

-

Add triethyl phosphite to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

-

Upon completion, remove the solvent and the volatile by-products under reduced pressure.

-

Purify the resulting vinyl phosphate by distillation or chromatography.

Expected Product: Diethyl 1-(p-tolyl)prop-1-en-2-yl phosphate.

Logical Relationship of Competing Reactions:

Caption: Competing pathways in the reaction of this compound with triethyl phosphite.

Darzens Condensation

The Darzens condensation is a reaction between a ketone and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[13][14]

Plausible Experimental Protocol (General Procedure):

Materials:

-

This compound

-

Ethyl chloroacetate (B1199739)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695) or diethyl ether

Procedure:

-

Prepare a solution or suspension of sodium ethoxide in the chosen solvent.

-

Slowly add a mixture of this compound and ethyl chloroacetate to the base at a low temperature (e.g., 0-10°C).

-

Allow the reaction to stir for several hours at room temperature.

-

Quench the reaction with cold water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the glycidic ester by distillation under reduced pressure.

Expected Product: Ethyl 3-(4-methylbenzoyl)-3-methyloxirane-2-carboxylate.

Hydrogenation

The carbonyl group of this compound can be reduced to a secondary alcohol via catalytic hydrogenation. Care must be taken to select a catalyst that does not also promote dehalogenation.

Plausible Experimental Protocol (General Procedure):

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH4) or a suitable hydrogenation catalyst (e.g., Platinum or Nickel)

-

Methanol or ethanol (solvent)

-

Hydrogen gas (if using a heterogeneous catalyst)

Procedure (using NaBH4):

-

Dissolve this compound in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to obtain the alcohol.

Expected Product: 2-Bromo-1-(4-methylphenyl)propan-1-ol.

Summary of Reactivity

The following table summarizes the key reactions of this compound, the typical reagents used, and the resulting products.

| Reaction Type | Reagent(s) | Product Class | Specific Product Example |

| Nucleophilic Substitution | Amines (e.g., Methylamine) | β-Aminoketone | 4-Methylmethcathinone |

| Elimination | Strong, bulky base (e.g., KOtBu) | α,β-Unsaturated ketone | 1-(4-methylphenyl)prop-1-en-1-one |

| Favorskii Rearrangement | Alkoxide (e.g., NaOMe) | Rearranged ester | Methyl 2-(p-tolyl)propanoate |

| Perkow Reaction | Trialkyl phosphite (e.g., P(OEt)3) | Vinyl phosphate | Diethyl 1-(p-tolyl)prop-1-en-2-yl phosphate |

| Darzens Condensation | α-Haloester + Base | Glycidic ester | Ethyl 3-(4-methylbenzoyl)-3-methyloxirane-2-carboxylate |

| Hydrogenation | Reducing agent (e.g., NaBH4) | Bromoalcohol | 2-Bromo-1-(4-methylphenyl)propan-1-ol |

Conclusion

This compound is a highly reactive intermediate due to the presence of the alpha-bromoketone moiety. This functional group allows for a wide array of chemical transformations, making it a valuable tool in organic synthesis. The reactions detailed in this guide, including nucleophilic substitution, elimination, rearrangement, and condensation, highlight the versatility of this compound. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the reactivity of this compound is crucial for its effective utilization in the synthesis of target molecules. The experimental protocols and mechanistic diagrams provided herein serve as a foundational resource for further exploration and application of this important synthetic building block.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

- 3. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. jamaipanese.com [jamaipanese.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Favorskii_rearrangement [chemeurope.com]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. adichemistry.com [adichemistry.com]

- 12. Perkow reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Darzens Reaction [organic-chemistry.org]

A Technical Review of 2-Bromo-4'-methylpropiophenone and its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-methylpropiophenone is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. Structurally, it is a propiophenone (B1677668) derivative characterized by a bromine atom at the alpha position to the carbonyl group and a methyl group at the para position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably as a precursor to substituted cathinones, a class of compounds with significant psychoactive effects.[1] The exploration of this compound and its analogs is driven by the need to understand the structure-activity relationships (SAR) of substituted cathinones, which are essential for the development of potential therapeutic agents and for understanding the pharmacology of drugs of abuse. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, analytical characterization, biological activity, and the underlying structure-activity relationships.

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through the α-bromination of 4'-methylpropiophenone. This reaction is typically carried out using elemental bromine in a suitable solvent, such as glacial acetic acid or dichloromethane.[2][3] The presence of a catalytic amount of acid, like hydrobromic acid, can facilitate the reaction.[3] The general synthetic scheme is presented below.

The synthesis of analogs of this compound with different substituents on the phenyl ring can be achieved by starting with the appropriately substituted propiophenone. For example, the synthesis of 2-bromo-4'-chloropropiophenone involves the bromination of 4'-chloropropiophenone.[4] Similarly, analogs with other alkyl, alkoxy, or halogen substituents at the 4'-position can be prepared from the corresponding 4'-substituted propiophenones.

Table 1: Physicochemical Properties of this compound and Selected Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₁₁BrO | 227.10 | 75-77[5] | 273[5] |

| 2-Bromo-4'-chloropropiophenone | C₉H₈BrClO | 247.52 | 77-79[4] | 296.7 (Predicted)[4] |

| 2-Bromo-4'-ethylpropiophenone | C₁₁H₁₃BrO | 241.12 | - | - |

| 2-Bromo-4'-fluoropropiophenone | C₉H₈BrFO | 231.06 | - | - |

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a precursor to substituted cathinones. These compounds are known to act as monoamine transporter inhibitors and/or releasing agents.[6][7] The monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the neurotransmitter signal. By interfering with this process, substituted cathinones increase the extracellular concentrations of these neurotransmitters, leading to their characteristic stimulant and psychoactive effects.[6]

The general mechanism involves the interaction of the cathinone (B1664624) derivative with the monoamine transporters. Depending on the specific substitutions on the cathinone scaffold, the compound can act as a competitive inhibitor (blocker) of the transporter or as a substrate for the transporter, leading to reverse transport (release) of the neurotransmitter.[7]

Structure-Activity Relationship (SAR)

The biological activity of cathinone analogs is highly dependent on their chemical structure. Modifications to the phenyl ring, the alkyl chain, and the amino group can significantly alter their potency and selectivity for the different monoamine transporters.

-

Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring play a crucial role in determining the selectivity of the compound. Generally, para-substitution on the phenyl ring of methcathinone (B1676376) analogs tends to shift the selectivity towards the serotonin transporter (SERT).[7] Larger, more sterically bulky substituents at the para-position also favor SERT activity.[1] Halogenation of the phenyl ring can also influence activity, with larger halogens increasing affinity for SERT.[1] For instance, 4-bromomethcathinone (B12749380) and 4-chloromethcathinone have been shown to increase extracellular levels of both dopamine and serotonin.[8]

-

α-Alkyl Chain Length: The length of the alkyl chain at the α-position to the carbonyl group also modulates activity. Increasing the length of the α-alkyl chain in α-pyrrolidinophenones generally leads to an increase in affinity and potency at DAT and NET.

-

N-Alkyl Group: The nature of the substituent on the amino group is another important determinant of activity. For example, N-ethyl substituted cathinones often exhibit higher potency for DAT inhibition compared to their N-methyl counterparts.[6]

Table 2: In Vitro Activity of Selected Cathinone Analogs at Monoamine Transporters (IC₅₀ in µM)

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Reference |

| Mephedrone (4-methylmethcathinone) | 0.53 | 0.28 | 2.2 | [7] |

| 4-Bromomethcathinone | 0.42 | 0.17 | 0.23 | [7] |

| 4-Chloromethcathinone | 0.29 | 0.16 | 0.29 | [7] |

| α-PVP | 0.013 | 0.026 | >10 | |

| Pentedrone | 0.049 | 0.13 | 1.9 | [7] |

Experimental Protocols

General Synthesis of 2-Bromo-4'-substituted-propiophenones

The following is a general procedure for the synthesis of 2-bromo-4'-substituted-propiophenones, adapted from literature methods.[4]

-

Dissolve the desired 4'-substituted-propiophenone (1 equivalent) in a suitable solvent such as chloroform (B151607) or glacial acetic acid.

-

Add a catalytic amount of aluminum chloride or hydrobromic acid.

-

To this solution, add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Monoamine Transporter Uptake Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of compounds to inhibit monoamine transporters, based on common methodologies.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and plated in 96-well plates.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

-

Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabel taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Conclusion

This compound and its analogs represent a significant class of compounds for both synthetic and medicinal chemistry. Their role as precursors to a wide array of substituted cathinones provides a valuable platform for studying the structure-activity relationships of monoamine transporter modulators. The synthesis of these compounds is generally straightforward, allowing for the systematic variation of substituents on the phenyl ring to probe their effects on biological activity. The data gathered from in vitro assays on these analogs contribute to a deeper understanding of the molecular determinants of potency and selectivity at DAT, NET, and SERT. This knowledge is crucial for the design of novel therapeutic agents targeting these transporters for the treatment of various neurological and psychiatric disorders, as well as for informing public health and regulatory efforts concerning new psychoactive substances. Further research into the synthesis and pharmacological evaluation of a broader range of analogs will continue to refine our understanding of this important chemical space.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-bromo-4-chloropropiophenone CAS#: 877-37-2 [m.chemicalbook.com]

- 5. 2-bromo-4-ethylpropiophenone | 92822-00-9 [chemicalbook.com]

- 6. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4'-methylpropiophenone in the Synthesis of Analgesics and Sedatives

For Researchers, Scientists, and Drug Development Professionals

Introduction